![molecular formula C10H26SSiSn B14506763 Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane CAS No. 62924-42-9](/img/structure/B14506763.png)
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is a unique organosilicon compound that features a silicon atom bonded to a trimethylsilyl group, a triethylstannyl group, and a sulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane typically involves the reaction of trimethylsilyl chloride with a suitable stannyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl and sulfanyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
化学反応の分析
Types of Reactions
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The stannyl group can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon and tin atoms can be involved in nucleophilic substitution reactions, where the trimethylsilyl or triethylstannyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon or organotin compounds.
科学的研究の応用
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, where the stannyl group can serve as a precursor for radiolabeling with tin isotopes.
Industry: Used in the production of specialized materials, such as silicon-based polymers and coatings.
作用機序
The mechanism by which Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane exerts its effects involves the reactivity of its functional groups. The silicon and tin atoms can participate in various chemical reactions, such as nucleophilic substitution and reduction, which are facilitated by the electron-donating properties of the trimethylsilyl and triethylstannyl groups. These reactions often involve the formation of reactive intermediates, such as silyl-stabilized carbocations or stannyl radicals, which can then undergo further transformations.
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a single trimethylsilyl group.
Triethylsilane: Similar to Trimethylsilane but with triethyl groups instead of trimethyl groups.
Trimethylstannane: An organotin compound with a single trimethylstannyl group.
Uniqueness
Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane is unique due to the presence of both silicon and tin atoms in the same molecule, which allows it to participate in a wider range of chemical reactions compared to simpler organosilicon or organotin compounds. The combination of these functional groups provides a versatile platform for the synthesis of complex molecules and materials.
特性
CAS番号 |
62924-42-9 |
|---|---|
分子式 |
C10H26SSiSn |
分子量 |
325.18 g/mol |
IUPAC名 |
trimethyl(triethylstannylsulfanylmethyl)silane |
InChI |
InChI=1S/C4H12SSi.3C2H5.Sn/c1-6(2,3)4-5;3*1-2;/h5H,4H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChIキー |
MYLLTMCNOUMCLS-UHFFFAOYSA-M |
正規SMILES |
CC[Sn](CC)(CC)SC[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



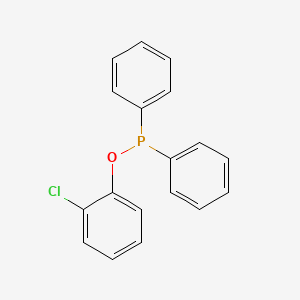
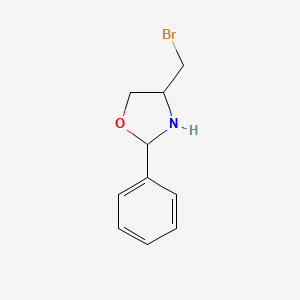
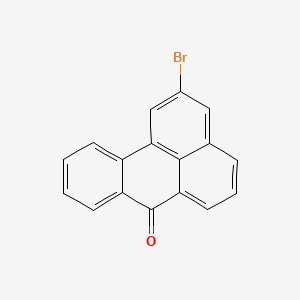


![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
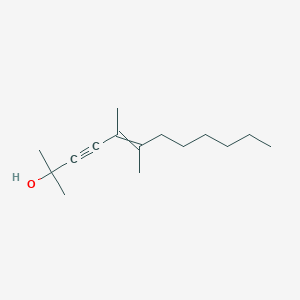
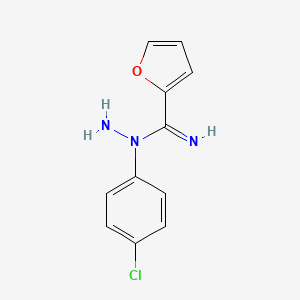
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
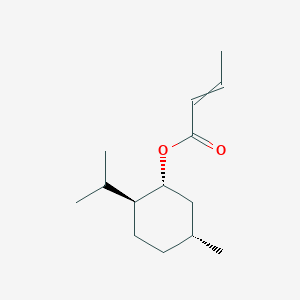
![2-Phenylbicyclo[1.1.0]butane](/img/structure/B14506777.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)
